[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine
Description
[3-(3-Methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a 1,2,4-triazole derivative featuring a 3-methylphenyl substituent at position 3 of the triazole ring and a methanamine group at position 5. The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, contributing to diverse biological activities such as antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C10H12N4/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14) |
InChI Key |
UVGAHNNWZNBCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the use of 3-amino-1,2,4-triazole as a key starting material. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-methylbenzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for 1,2,4-triazole derivatives often involve multi-step synthetic routes that are optimized for high yield and purity. These methods may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for their application in large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: Aromatic vs. Halogenation: Fluorine at the para position () enhances metabolic stability and lipophilicity compared to methyl groups . Alkyl Chain Length: Ethylamine chains () increase molecular weight and may improve solubility when converted to hydrochloride salts .
Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in drug development .
Antimicrobial Activity:
- Compounds with sulfur-containing substituents (e.g., 3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio groups () exhibit enhanced antimicrobial activity due to thiol-mediated interactions with bacterial enzymes .
Metabolic and Disease Associations:
- 2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine () was reported to increase 55.64-fold in moyamoya disease plasma, suggesting triazole derivatives may play roles in metabolic disturbances or as biomarkers .
Enzyme Inhibition:
Biological Activity
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The compound is synthesized through a reaction involving equimolar quantities of specific precursors. The general synthetic route involves the use of ethanol as a solvent and sodium hydroxide as a catalyst. The crude product is purified through recrystallization techniques to yield colorless crystals with high purity levels .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine against various bacterial strains, including Mycobacterium tuberculosis. In particular, it has been shown to inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MIC) as low as 8 μg/mL. This compound demonstrated significant bactericidal effects when tested in human monocyte-derived macrophages (MDMs), indicating its potential role in treating tuberculosis .
Table 1: Antimicrobial Efficacy of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine
| Compound | Target Bacteria | MIC (μg/mL) | IC50 (μM) | Notes |
|---|---|---|---|---|
| 7 | Mycobacterium tuberculosis | 8 | 0.91 | Effective against biofilm formation |
| 3 | Mycobacterium abscessus | Not effective | - | No inhibitory effect |
Cytotoxicity
Cytotoxicity studies conducted on mouse fibroblast L929 cell lines suggest that while the compound exhibits antimicrobial properties, it maintains a favorable safety profile at therapeutic concentrations. The cytotoxic effects were evaluated using the MTT assay, which indicated low toxicity at concentrations corresponding to its MIC values .
Study on Antitubercular Activity
In a recent study investigating the antitubercular activity of several triazole derivatives, [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine was evaluated for its ability to penetrate human macrophages and inhibit intracellular growth of M. tuberculosis. Results indicated a significant reduction in bacterial viability within macrophages treated with the compound compared to untreated controls .
Figure 1: Effect of [3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine on M. tuberculosis Viability
Effect of Compound on M. tuberculosis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
